4-Piperidinoaniline hydrochloride
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Overview
Description
4-Piperidinoaniline hydrochloride is an organic compound with the chemical formula C11H16N2.ClH. It is characterized by the presence of both piperidine and aniline functional groups. This compound is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs, including antihistamines and local anesthetics . Additionally, it has been studied for its potential antitumor and antibacterial properties .
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-piperidino-piperidine, has been found to interact withLiver carboxylesterase 1 in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
It’s structurally similar compound, biperiden, is known to work as acompetitive antagonist of acetylcholine at cholinergic receptors in the corpus striatum, which helps restore the balance .
Biochemical Pathways
It’s structurally similar compound, 4-piperidone, is known to be involved in the synthesis of various tertiary propargylamines through a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .
Result of Action
It’s structurally similar compound, 4-piperidone, is known to afford the corresponding tertiary propargylamines in useful yields .
Action Environment
It’s structurally similar compound, 4-piperidone, is known to undergo a selective cleavage of the piperidone protecting group using either ammonia/etoh or a polymer-supported scavenger amine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinoaniline hydrochloride typically involves the reaction of 4-nitroaniline with piperidine under specific conditions. . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and continuous flow reactors are common practices to enhance the production rate and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinoaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted anilines and piperidines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Piperidinoaniline hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Piperidinoaniline
- 4-(1-Piperidinyl)aniline
- 4-(Piperidin-1-yl)phenylamine
Comparison: 4-Piperidinoaniline hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base counterparts . This property makes it more suitable for certain pharmaceutical applications where solubility and stability are critical factors.
Properties
IUPAC Name |
4-piperidin-1-ylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7H,1-3,8-9,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLYCYONEOJCCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6641-28-7 |
Source
|
Record name | NSC48825 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(piperidin-1-yl)aniline dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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